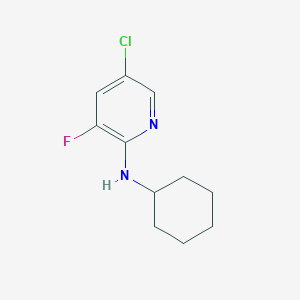
5-Chloro-2-cyclohexylamino-3-fluoropyridine
概要
説明
5-Chloro-2-cyclohexylamino-3-fluoropyridine is a chemical compound with the molecular formula C11H14ClFN2 . It has a molecular weight of 228.7 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14ClFN2/c12-8-6-10 (13)11 (14-7-8)15-9-4-2-1-3-5-9/h6-7,9H,1-5H2, (H,14,15) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 228.7 .科学的研究の応用
Synthesis and Chemical Properties
5-Chloro-2-cyclohexylamino-3-fluoropyridine is a compound that does not directly appear in the provided studies, but its related compounds and synthetic pathways offer insight into its potential applications in scientific research. Notably, its structure suggests relevance in the synthesis of complex organic molecules and the exploration of their physical and chemical properties.
For instance, research on similar halogenated pyridines highlights their utility in synthesizing 1,2,3-Triazoles through 1,3-dipolar cycloadditions of alkynes to azides in ionic liquids, demonstrating good yields and regioselectivities. This reaction showcases the importance of such compounds in constructing heterocyclic structures, which are pivotal in pharmaceuticals, agrochemicals, and materials science (Zhong & Guo, 2010).
Another study elaborates on the basicity gradient-driven isomerization of halopyridines, underscoring the flexibility of halogenated pyridines in chemical synthesis to create a manifold of structural derivatives. These processes are critical for the development of new compounds with potential industrial and medicinal applications (Schlosser & Bobbio, 2002).
Applications in Coordination Chemistry
Copper(II) complexes involving analogs of this compound highlight the role of such compounds in coordination chemistry. These complexes, studied for their syntheses and magnetic properties, illustrate the potential for designing new materials with specific magnetic behaviors. The creation of copper halide coordination complexes and salts from similar structures provides insight into the interactions between metal ions and organic ligands, which is fundamental in materials science, catalysis, and magnetic materials research (Solomon et al., 2014).
Enhancement of Antitumor Activity
Although not directly related to this compound, the enhancement of antitumor activity by inhibiting dihydropyrimidine dehydrogenase activity using 5-chloro-2,4-dihydroxypyridine (CDHP) sheds light on the potential medicinal chemistry applications of chloro-fluoropyridines. CDHP, a potent inhibitor, when used in conjunction with fluoropyrimidines, shows enhanced antitumor effects, suggesting that derivatives of chloro-fluoropyridines could play a significant role in the development of cancer therapeutics (Takechi et al., 2002).
Safety and Hazards
作用機序
Target of Action
The primary targets of 5-Chloro-2-cyclohexylamino-3-fluoropyridine are currently unknown . This compound is used in proteomics research , which suggests it may interact with proteins or other biological molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include the pH of the environment, the presence of other molecules, and temperature.
生化学分析
Biochemical Properties
5-Chloro-2-cyclohexylamino-3-fluoropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily based on its ability to bind to specific active sites on enzymes, thereby influencing their activity. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins . These interactions can lead to either inhibition or activation of the enzyme, depending on the nature of the binding.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression by binding to transcription factors, thereby influencing the transcription of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the site . Additionally, it can activate certain enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression, either by directly binding to DNA or by influencing transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, such as prolonged activation or inhibition of specific pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while at higher doses, it can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, at high doses, the compound can exhibit toxic or adverse effects, such as cellular toxicity or organ damage.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can either be active or inactive . These metabolic pathways can influence the compound’s efficacy and toxicity, depending on the nature of the metabolites formed.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The localization of the compound can also influence its stability and degradation, thereby affecting its overall efficacy.
特性
IUPAC Name |
5-chloro-N-cyclohexyl-3-fluoropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2/c12-8-6-10(13)11(14-7-8)15-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAIMLCKTCIVPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674405 | |
| Record name | 5-Chloro-N-cyclohexyl-3-fluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020253-24-0 | |
| Record name | 5-Chloro-N-cyclohexyl-3-fluoro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020253-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-N-cyclohexyl-3-fluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


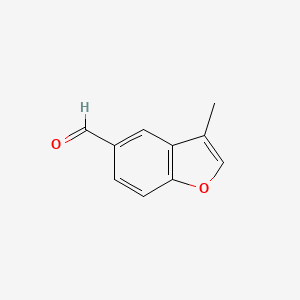
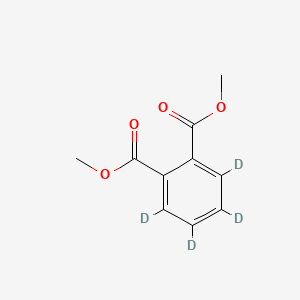
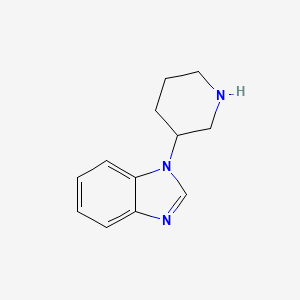
![2,8-Diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B1462838.png)
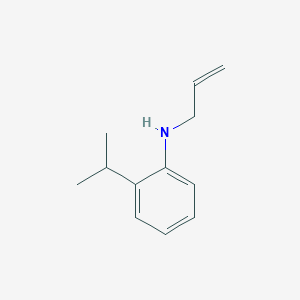


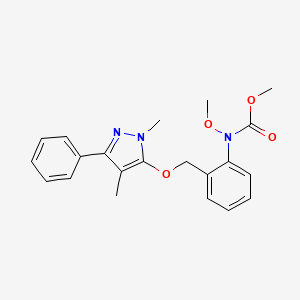
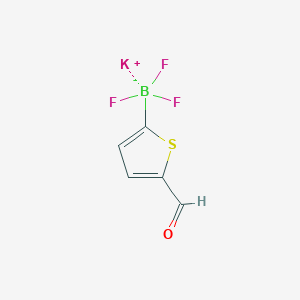
![3-{[1-(tert-Butoxycarbonyl)-3-pyrrolidinyl]methyl}benzoic acid](/img/structure/B1462847.png)
![3-[(1-Naphthyloxy)methyl]piperidine hydrochloride](/img/structure/B1462849.png)
![2-(1-(Cyclohexylmethyl)-4-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}-2-piperazinyl)-1-ethanol](/img/structure/B1462851.png)

![3-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B1462854.png)
